

Application Notes and Protocols: Mounting Media Recommendations for Solvaperm Green G Imaging

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Compound of Interest		
Compound Name:	Solvaperm Green G	
Cat. No.:	B1615277	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvaperm Green G is a solvent-soluble, lipophilic dye belonging to the anthraquinone class. [1][2] Its primary applications are in the coloration of polymers and plastics, where it is valued for its high heat resistance and light fastness.[3][4] In the context of biomedical research, its lipophilic nature makes it a potential candidate for staining lipids and other nonpolar cellular components for fluorescence microscopy.

The selection of an appropriate mounting medium is critical for successful fluorescence imaging. An ideal mounting medium preserves the fluorescence signal, prevents photobleaching, provides a refractive index close to that of the specimen and the microscope objective, and ensures the long-term stability of the sample. For lipophilic dyes such as **Solvaperm Green G**, the choice of mounting medium is particularly important to prevent dye leaching and signal degradation.

This document provides detailed recommendations for the selection and use of mounting media for imaging samples stained with **Solvaperm Green G**.

Chemical Properties of Solvaperm Green G



Solvaperm Green G is also known by other names, including Solvent Green 3 and Solvent Green 28, with slight variations in structure and hue (bluish-green to yellowish-green). Key properties are summarized in the table below.

Property	Value	Reference
Chemical Class	Anthraquinone Dye	[1]
Synonyms	Solvent Green 3, Solvent Green 28	[3]
Solubility	Soluble in organic solvents (e.g., chloroform, benzene, xylene); Insoluble in water.	[5]
Appearance	Green powder	[5]
Light Fastness	Good to Excellent	[3][4]
Heat Resistance	Excellent	[3]

Fluorescence Properties

Precise excitation and emission spectra for **Solvaperm Green G** for microscopy applications are not readily available in the public domain. However, based on the properties of anthraquinone dyes and general characteristics of green fluorescent dyes, the following can be inferred:

- Excitation: Likely in the blue to green region of the spectrum (approximately 480-520 nm).
- Emission: Expected in the green to yellow region (approximately 520-560 nm). Some anthraquinone dyes are known to have large Stokes shifts.[6][7]

Recommendation: It is advisable for researchers to empirically determine the optimal excitation and emission settings on their specific fluorescence microscope. A standard FITC or GFP filter set may serve as a good starting point.

Mounting Media Recommendations



Given the lipophilic and solvent-soluble nature of **Solvaperm Green G**, non-aqueous mounting media are strongly recommended. Aqueous mounting media, particularly those containing glycerol, are likely to cause the dye to leach from the stained structures, leading to diffuse background fluorescence and loss of specific signal.

Recommended Non-Aqueous Mounting Media

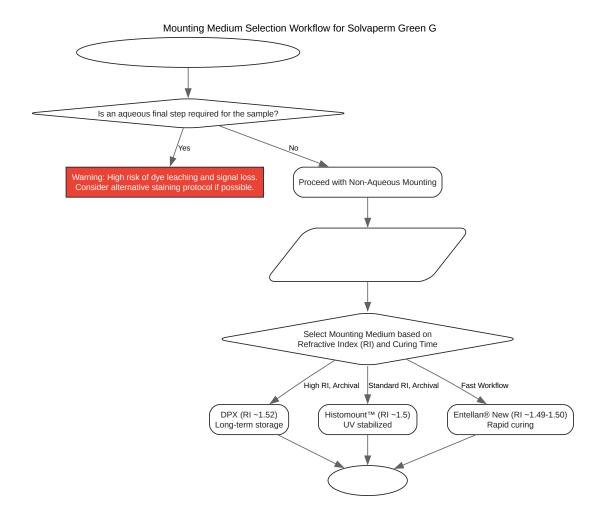
The following table summarizes recommended non-aqueous mounting media suitable for use with **Solvaperm Green G**. The choice of medium will depend on the desired refractive index (RI) and curing properties. For optimal resolution, the refractive index of the mounting medium should closely match that of the glass slide, coverslip (typically ~1.515), and the immersion oil used with the objective lens.

Mounting Medium	Composition	Refractive Index (Cured)	Curing Properties	Key Features
DPX Mountant	Distyrene, a plasticizer, and xylene	~1.52	Hard-setting	Excellent for long-term storage; optically clear.
Histomount™	Synthetic resin in a xylene-based solvent	~1.5	Hard-setting	pH neutral, UV stabilized for long-term preservation.
Entellan® New	Toluene-based	~1.49-1.50	Rapid, hard- setting	Fast drying for high-throughput applications.
Canada Balsam	Natural resin from the balsam fir tree	~1.53	Hard-setting, slow curing	Traditional mounting medium with excellent optical properties.

Workflow for Selecting a Mounting Medium



The following diagram illustrates a decision-making workflow for selecting the appropriate mounting medium for **Solvaperm Green G** imaging.





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Caption: Decision workflow for mounting media selection.

Experimental Protocols Protocol 1: Dehydration of Samples for Non-Aqueous

Mounting

This protocol is essential to remove all water from the sample before applying a non-aqueous mounting medium. Incomplete dehydration will result in cloudiness and poor image quality.

Materials:

- Fixed and stained sample on a glass slide
- Ethanol series: 70%, 95%, 100% (anhydrous)
- Xylene or other clearing agent compatible with the chosen mounting medium
- Coplin jars or staining dishes

Procedure:

- Following the final wash after Solvaperm Green G staining, briefly rinse the slides in distilled water.
- Immerse the slides in 70% ethanol for 2-5 minutes.
- Transfer the slides to 95% ethanol for 2-5 minutes.
- Perform two changes of 100% ethanol for 2-5 minutes each to ensure complete water removal.
- Transfer the slides to xylene (or a xylene substitute) for 2-5 minutes. For dense tissue sections, a second change of xylene may be necessary.



 The sample is now ready for mounting with a non-aqueous medium. Do not allow the sample to dry out.

Protocol 2: Mounting with a Non-Aqueous Medium (e.g., DPX)

Materials:

- Dehydrated sample on a glass slide
- Non-aqueous mounting medium (e.g., DPX)
- Coverslips
- Forceps
- Fume hood

Procedure:

- Work in a well-ventilated fume hood.
- Place the dehydrated slide on a flat surface.
- Apply one to two drops of the non-aqueous mounting medium onto the tissue section. The amount will depend on the size of the coverslip.
- Holding a clean coverslip at a 45-degree angle, touch one edge to the slide and slowly lower the coverslip onto the mounting medium, avoiding the introduction of air bubbles.
- Allow the mounting medium to spread evenly under the coverslip.
- If necessary, gently press on the coverslip with the blunt end of forceps to remove any trapped air bubbles.
- Place the slide on a flat surface to dry in the fume hood. Curing time will vary depending on the mounting medium (from a few hours to overnight).



Mitigating Photobleaching and Quenching

Solvaperm Green G, like all fluorophores, is susceptible to photobleaching (irreversible loss of fluorescence) and quenching (reversible reduction in fluorescence intensity).

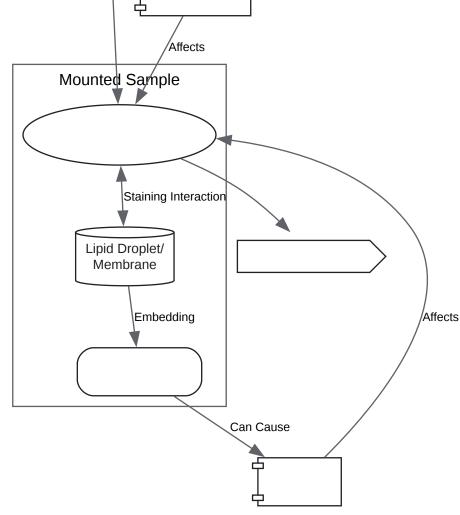
Strategies to Minimize Photobleaching and Quenching:

- Use an Antifade Reagent: While many commercial non-aqueous mounting media have some antifade properties, for highly sensitive imaging, consider a formulation that explicitly includes an antifade agent.
- Minimize Exposure to Excitation Light:
 - Use neutral density filters to reduce the intensity of the excitation light.
 - Keep the exposure time as short as possible.
 - Use a transmitted light source to locate the region of interest before switching to fluorescence illumination.
- Image Promptly: Although hard-setting media are designed for long-term storage, fluorescence signal is always strongest immediately after mounting.

The following diagram illustrates the interaction between the lipophilic dye, the sample, and the mounting medium, and the factors that can affect the fluorescence signal.



Interactions Affecting Fluorescence Signal Causes



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Caption: Factors influencing the fluorescence signal.



Conclusion

For optimal imaging of samples stained with the lipophilic dye **Solvaperm Green G**, the use of a non-aqueous, hard-setting mounting medium with a refractive index matched to the imaging objective is essential. Proper sample dehydration is a critical prerequisite for the use of these mounting media. By following the protocols and recommendations outlined in this document, researchers can achieve high-quality, stable fluorescence images suitable for a wide range of applications in life sciences and drug development.

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